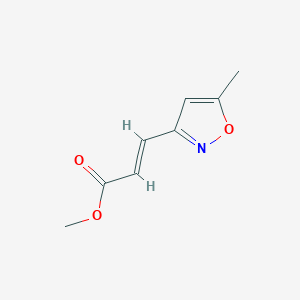
Naringinase
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naringinase is an enzyme complex that is commercially attractive due to its potential usefulness in pharmaceutical and food industries. It is particularly interesting for the biotransformation of steroids, antibiotics, and mainly for the hydrolysis of glycosides. This compound is used in the debittering of citrus juices and in the wine industry . This enzyme complex expresses activity on alpha-L-rhamnosidase and beta-D-glucosidase, making it capable of hydrolyzing many natural glycosides .
Preparation Methods
Naringinase can be produced through various methods, including microbial fermentation. For instance, Aspergillus niger is commonly used for the production of this compound through submerged cultivation on a medium containing dried orange peel powder . The enzyme can be partially purified from culture extracts by alcohol precipitation . Industrial production often involves optimizing fermentation conditions and enzyme engineering to improve yield and activity .
Chemical Reactions Analysis
Naringinase undergoes hydrolytic reactions, specifically breaking down glycosides. It hydrolyzes naringin (4’,5,7’-trihydroxyflavonone-7-rhamnoglucoside) into rhamnose and prunin (trihydroxyflavonone-7-glucoside), which can further be hydrolyzed into glucose and naringenin (4’,5,7’-trihydroxyflavonone) . The enzyme expresses activity on alpha-L-rhamnosidase and beta-D-glucosidase, making it capable of hydrolyzing many natural glycosides, including naringin, rutin, quercitrin, hesperidin, diosmin, and ter-phenyl glycosides .
Scientific Research Applications
Naringinase has a wide range of applications in scientific research. In chemistry, it is used for the biotransformation of steroids and antibiotics . In biology, it is employed in the hydrolysis of glycosides, which is essential for studying various biological processes . In medicine, this compound is used for the deglycosylation of glycopeptide antibiotics, flavonoids, and glycolipids . Industrially, it is used in the debittering of citrus juices and in the wine industry .
Mechanism of Action
Naringinase exerts its effects through the hydrolysis of glycosides. The enzyme complex has two active centers: alpha-L-rhamnosidase and beta-D-glucosidase . The alpha-L-rhamnosidase activity hydrolyzes naringin into rhamnose and prunin, while the beta-D-glucosidase activity further hydrolyzes prunin into glucose and naringenin . This stepwise degradation is essential for the enzyme’s function in various applications.
Comparison with Similar Compounds
Naringinase is unique due to its dual activity on alpha-L-rhamnosidase and beta-D-glucosidase . Similar compounds include other glycosidases such as rutin, quercitrin, hesperidin, diosmin, and ter-phenyl glycosides, which also contain terminal alpha-rhamnose and beta-glucose . this compound’s ability to hydrolyze a wide range of glycosides makes it particularly versatile and valuable in various industries.
Properties
CAS No. |
9068-31-9 |
|---|---|
Molecular Formula |
NULL |
Molecular Weight |
0 |
Synonyms |
NARINGINASE; naringinase from penicillium decumbens; naringinasefrompencilliumspecies; NARINGINASE, FROM PENICILIUM SP.; alpha-L-Naringinase |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




